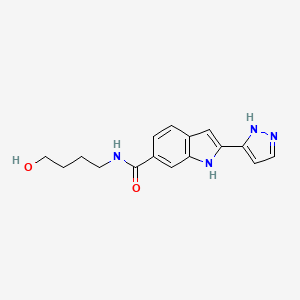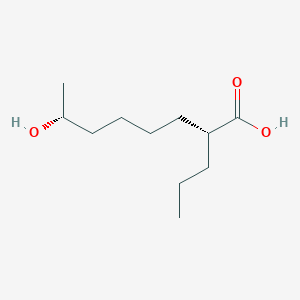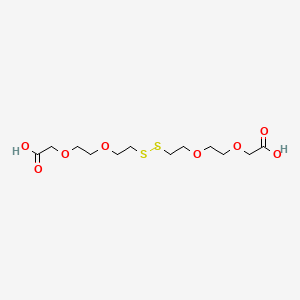
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- is a synthetic organic compound belonging to the benzamide class This compound is characterized by the presence of chloro and difluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-difluoroaniline and N-methoxy-N-methylamine.
Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond. This can be achieved through the condensation of 4-chloro-2,5-difluoroaniline with N-methoxy-N-methylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions and the use of cost-effective starting materials are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed
Substitution Reactions: Substituted benzamides with different nucleophiles replacing the chloro or difluoro groups.
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential as a drug candidate due to its unique structural features. It may exhibit activity against specific molecular targets, making it a valuable compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique chemical properties make it suitable for applications in the manufacture of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro and difluoro substituents can enhance its binding affinity and specificity towards these targets. The methoxy and methyl groups may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methylbenzamide: A structurally similar compound with a methoxy and methyl group attached to the amide nitrogen. It lacks the chloro and difluoro substituents.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group on the benzene ring, similar to the difluoro substituents in the target compound.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Another benzamide derivative with different substituents on the benzene ring.
Uniqueness
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- is unique due to the combination of chloro, difluoro, methoxy, and methyl groups. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a research tool and drug candidate.
Propiedades
Número CAS |
821808-42-8 |
|---|---|
Fórmula molecular |
C9H8ClF2NO2 |
Peso molecular |
235.61 g/mol |
Nombre IUPAC |
4-chloro-2,5-difluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H8ClF2NO2/c1-13(15-2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3 |
Clave InChI |
LREQYXSTAPMFMH-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=C(C=C1F)Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)

![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)

![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)

![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)


